Cloruro de D-eritro-N,N,N-trimetil esfingosina

Descripción general

Descripción

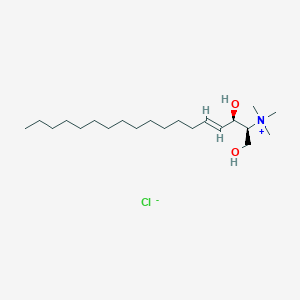

D-erythro-N,N,N-Trimethylsphingosine Chloride is a chemically modified sphingolipid derivative. It is characterized by the addition of three methyl groups to the nitrogen atom of the sphingosine backbone and a chloride ion to enhance its solubility and stability . This compound is particularly noteworthy in biochemical research focused on the signaling pathways of sphingolipids.

Aplicaciones Científicas De Investigación

D-erythro-N,N,N-Trimethylsphingosine Chloride has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study sphingolipid signaling pathways and their role in cellular processes.

Biology: Investigates the role of sphingolipids in apoptosis and cell proliferation.

Medicine: Explores its potential as a cardioprotective agent and its inhibitory effects on tumor cell growth.

Industry: Utilized in the development of biochemical assays and as a reference material in quality control.

Mecanismo De Acción

Target of Action

D-erythro-N,N,N-Trimethylsphingosine Chloride primarily targets leukocyte-endothelial cells . These cells play a crucial role in the immune response, inflammation, and maintaining the integrity of the blood vessels.

Mode of Action

This compound acts as an effective cardioprotective agent . It inhibits transmembrane signaling for growth of various human tumor cell lines . This means it can prevent the signals that promote tumor growth from crossing the cell membrane, thereby inhibiting the proliferation of tumor cells.

Biochemical Pathways

It is known to inhibit transmembrane signaling, which could affect a variety of pathways related to cell growth and proliferation

Result of Action

The primary result of the action of D-erythro-N,N,N-Trimethylsphingosine Chloride is the inhibition of growth in various human tumor cell lines . This could potentially lead to a decrease in tumor size and slow the progression of the disease.

Análisis Bioquímico

Biochemical Properties

D-erythro-N,N,N-Trimethylsphingosine Chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

D-erythro-N,N,N-Trimethylsphingosine Chloride has been found to inhibit transmembrane signaling for growth of various human tumor cell lines in vitro as well as in vivo in nu/nu mice . It also exhibits anti-inflammatory properties and inhibits platelet activating factor (PAF) activation and protein kinase C (PKC) activity .

Molecular Mechanism

The molecular mechanism of D-erythro-N,N,N-Trimethylsphingosine Chloride involves inhibition of transmembrane signaling for growth of various human tumor cell lines . It also inhibits IL-1β-induced NF-κB activation and cell surface expression of crucial selectins which promote adhesion of Lex- or sialosyl-Lex-expressing cells with platelets and endothelial cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of D-erythro-N,N,N-Trimethylsphingosine Chloride involves the chemical modification of sphingosine. The process typically includes the methylation of the nitrogen atom in the sphingosine backbone, followed by the addition of a chloride ion to improve solubility and stability . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of D-erythro-N,N,N-Trimethylsphingosine Chloride follows similar synthetic routes but on a larger scale. The process is carefully controlled to ensure consistency and quality, with stringent purification steps to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions

D-erythro-N,N,N-Trimethylsphingosine Chloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Comparación Con Compuestos Similares

Similar Compounds

Sphingosine: The natural precursor of D-erythro-N,N,N-Trimethylsphingosine Chloride.

N,N-Dimethylsphingosine: Another chemically modified sphingolipid with two methyl groups on the nitrogen atom.

N-Methylsphingosine: A sphingolipid derivative with a single methyl group on the nitrogen atom.

Uniqueness

D-erythro-N,N,N-Trimethylsphingosine Chloride is unique due to the presence of three methyl groups on the nitrogen atom, which significantly alters its interaction with enzymes and its biophysical properties. This makes it a valuable tool for studying sphingolipid signaling pathways and their role in various cellular processes .

Actividad Biológica

D-erythro-N,N,N-trimethylsphingosine chloride (TMS) is a synthetic sphingolipid derivative that has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of TMS, drawing from various research findings and case studies.

Overview of Sphingolipids

Sphingolipids are a class of lipids that play critical roles in cellular signaling, membrane structure, and the regulation of various biological processes. D-erythro-N,N,N-trimethylsphingosine is a modified form of sphingosine, characterized by three methyl groups on the nitrogen atom, which enhances its solubility and biological activity.

Inhibition of Protein Kinase C (PKC)

TMS has been shown to inhibit protein kinase C (PKC) activity, a crucial enzyme involved in various signaling pathways. The inhibition of PKC by TMS can lead to reduced cell proliferation and altered apoptosis pathways. Research indicates that TMS affects platelet activation by inhibiting gamma-thrombin-induced aggregation and secretion through PKC inhibition .

Modulation of Sphingosine Kinase Activity

TMS also acts as an inhibitor of sphingosine kinase (SK), which is responsible for converting sphingosine into sphingosine-1-phosphate (S1P). This modulation affects vascular smooth muscle cell (VSMC) proliferation and apoptosis, demonstrating TMS's potential in vascular biology and therapeutics .

Antiproliferative Effects

TMS exhibits significant antiproliferative effects on various cell types. In vitro studies have demonstrated that TMS reduces [^3H]-thymidine incorporation in VSMCs, indicating a decrease in DNA synthesis and cell proliferation. The effective concentration (IC50) for this effect was reported to be approximately 12 µM .

Effects on Apoptosis

In addition to inhibiting proliferation, TMS has been linked to promoting apoptosis in certain cell lines. This dual action makes TMS a candidate for therapeutic applications in conditions characterized by excessive cell growth, such as cancer.

Vascular Injury Model

In a study involving a vascular injury model, TMS was delivered via an endoluminal catheter following balloon injury to coronary arteries. The results indicated that TMS treatment significantly reduced intimal hyperplasia compared to control groups, suggesting its potential use in preventing restenosis after angioplasty .

Cancer Research

Research involving human breast cancer cells has shown that TMS can inhibit S1P formation, which is crucial for cancer cell survival and proliferation. This inhibition was associated with reduced tumor growth in animal models treated with TMS .

Data Summary

Propiedades

IUPAC Name |

[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)20(19-23)22(2,3)4;/h17-18,20-21,23-24H,5-16,19H2,1-4H3;1H/q+1;/p-1/b18-17+;/t20-,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTLGDGOHFHYNH-DSQFUKAXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)[N+](C)(C)C)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)[N+](C)(C)C)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565017 | |

| Record name | (2S,3R,4E)-1,3-Dihydroxy-N,N,N-trimethyloctadec-4-en-2-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134962-48-4 | |

| Record name | (2S,3R,4E)-1,3-Dihydroxy-N,N,N-trimethyloctadec-4-en-2-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.